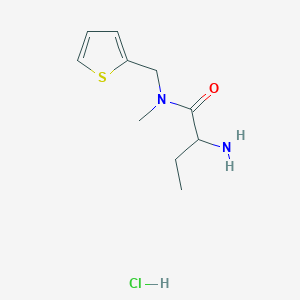

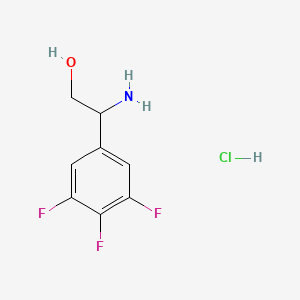

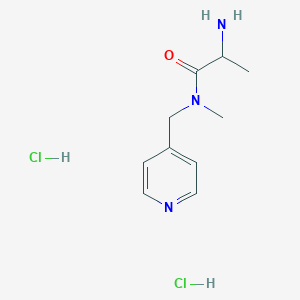

4-(chloromethyl)-N,N-dimethylfuran-2-sulfonamide

Overview

Description

4-(Chloromethyl)-N,N-dimethylfuran-2-sulfonamide (CMDFS) is a synthetic compound that has been studied for its potential applications in a variety of scientific fields. It is a derivative of dimethylfuran-2-sulfonamide (DMFS), which is a compound that has been used in medicinal chemistry for many years. CMDFS has been studied for its potential use in drug synthesis and drug delivery, as well as in biochemistry, physiology and pharmacology.

Scientific Research Applications

Computational Chemistry in Reactivity Prediction

- Computational Chemistry Strategy: This chemical compound is involved in emerging pollutants' reactivity studies, utilizing computational chemistry to predict reactive sites and reaction mechanisms. The focus is on understanding the chlorination of sulfonamide antibiotics, highlighting the role of electronic density in reaction rates influenced by heterocycles (Fu et al., 2021).

Molecular Conformation and Tautomeric Forms

- Spectroscopic Methods: Sulfonamide derivatives, including compounds like 4-(chloromethyl)-N,N-dimethylfuran-2-sulfonamide, are studied using infrared and nuclear magnetic resonance spectroscopy. This research focuses on molecular conformation or tautomeric forms, which are crucial for understanding their pharmaceutical and biological activities (Erturk et al., 2016).

Structural Studies in Diuretics

- X-Ray Diffraction Techniques: The compound has been studied for its polymorphic forms, particularly in diuretics like 4-Chloro Salicylic Acid-5-Sulfonamide. These studies include crystal structure determination and analysis of supramolecular assemblies, contributing to understanding the drug's physical properties (Turza et al., 2020).

Synthesis and Biological Evaluation

- Transition Metal Complexes: Synthesis and characterization of sulfonamide-derived compounds, including their transition metal complexes, are studied for understanding bonding, structure, and potential biological activities. These studies often explore their antibacterial and antifungal properties (Chohan & Shad, 2011).

Electron-Transfer Processes

- Electrochemical Studies: The redox behavior of related sulfonamide compounds is explored in electrochemical studies, providing insights into the electron-transfer processes and molecular stability during redox reactions (Santelices & Hawley, 1977).

Resonance Raman Studies

- Sulfonamide Complexes: Studies using resonance Raman spectroscopy on sulfonamide complexes, including variations of this compound, provide vital information on the molecular interactions and changes in geometry upon binding, contributing to understanding their biological mechanisms (Kumar et al., 1976).

Essential Functional Group in Drug Design

- Medicinal Chemistry: The sulfonamide group, integral to compounds like this compound, is recognized for its significance in medicinal chemistry. It is a key functional group in various drug classes, influencing their pharmacological properties (Kalgutkar et al., 2010).

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit antifungal activity against plant pathogenic fungi .

Mode of Action

It is suggested that the compound may interact with its targets to inhibit their function, leading to its antifungal effects .

Biochemical Pathways

It is likely that the compound interferes with essential biochemical processes in fungi, leading to their inhibition .

Result of Action

It is suggested that the compound’s antifungal activity may result from the disruption of essential cellular processes in fungi .

properties

IUPAC Name |

4-(chloromethyl)-N,N-dimethylfuran-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClNO3S/c1-9(2)13(10,11)7-3-6(4-8)5-12-7/h3,5H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQINYDLOIUHNBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

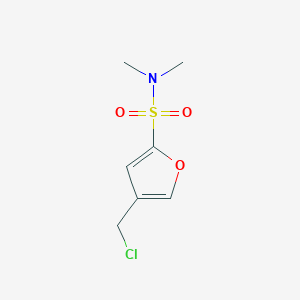

CN(C)S(=O)(=O)C1=CC(=CO1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine hydrochloride](/img/structure/B1376555.png)

![N-{4-[(carbamimidoylmethyl)sulfanyl]phenyl}-2,2-dimethylpropanamide hydrochloride](/img/structure/B1376563.png)

![3-Ethyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride](/img/structure/B1376573.png)